

BMS-690514: A Dual Inhibitor of HER and VEGFR Pathways

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Compound of Interest

Compound Name: **BMS-690514**

Cat. No.: **B1149919**

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A Technical Overview for Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available small molecule that functions as a reversible inhibitor of multiple receptor tyrosine kinases (RTKs). Specifically, it targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.^{[1][2]} This dual-targeting mechanism allows BMS-690514 to concurrently inhibit key pathways involved in tumor growth, proliferation, and angiogenesis, making it a compound of significant interest for oncology research and development.^[2]

Chemical Structure and Properties

While a definitive public image of the chemical structure for BMS-690514 is not readily available in the provided search results, it is described as a pyrrolotriazine-based compound. For the purpose of this guide, a placeholder structure is shown below.

Placeholder Chemical Structure

A summary of the known chemical and physical properties of BMS-690514 is presented in the table below.

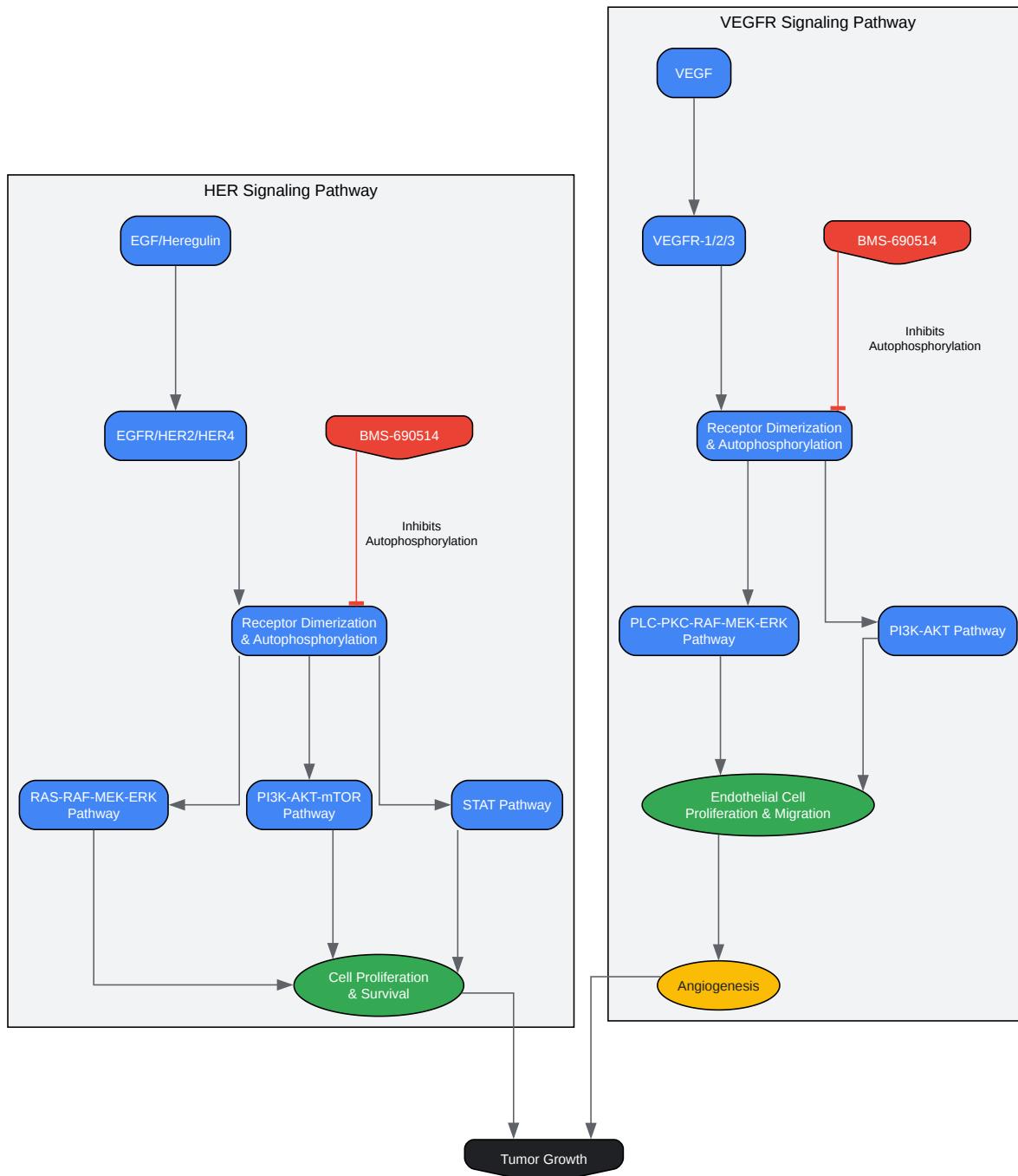
Property	Value	Reference
Molecular Formula	C23H25N4O9P	[1]
Molecular Weight	532.44 g/mol	Inferred from Formula
Class	Pyrrolotriazine-based Kinase Inhibitor	[1]
Solubility	Information not available	

Pharmacology and Mechanism of Action

BMS-690514 exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of HER family receptors and VEGFRs. This inhibition blocks the downstream signaling cascades that are critical for cancer cell survival and proliferation, as well as for the formation of new blood vessels that supply tumors.

Targeted Signaling Pathways

The primary signaling pathways inhibited by BMS-690514 are the HER and VEGFR pathways. The diagram below illustrates the points of inhibition by BMS-690514.



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Caption: Inhibition of HER and VEGFR signaling pathways by BMS-690514.

In Vitro Potency

BMS-690514 has demonstrated potent inhibitory activity against its target kinases in various in vitro assays. The table below summarizes the reported IC50 values.

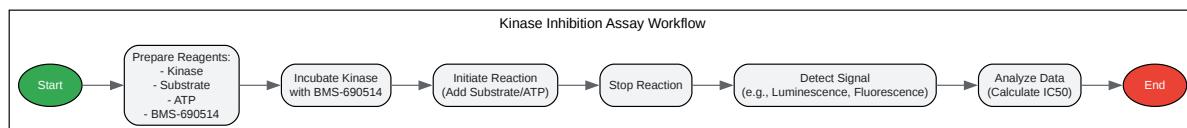
Target Kinase	IC50 (nM)	Reference
EGFR (HER1)	Potent (specific value not available)	[2]
HER2	Potent (specific value not available)	[2]
HER4	Potent (specific value not available)	[2]
VEGFR-1	Potent (specific value not available)	[2]
VEGFR-2	Potent (specific value not available)	[2]
VEGFR-3	Potent (specific value not available)	[2]

Studies have shown that BMS-690514 inhibits the proliferation of tumor cells with a potency that correlates with the inhibition of receptor signaling.[2] It has also been shown to induce apoptosis in lung tumor cells that harbor an activating mutation in EGFR.[2]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the in vitro potency of a kinase inhibitor like BMS-690514 is a biochemical kinase assay. A generalized workflow for such an assay is depicted below.



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Caption: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

- Reagent Preparation: Recombinant human kinase enzymes (e.g., EGFR, VEGFR2), a suitable substrate (peptide or protein), ATP, and a dilution series of BMS-690514 are prepared in an appropriate assay buffer.
- Incubation: The kinase enzyme is pre-incubated with varying concentrations of BMS-690514 in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Reaction Termination: The reaction is stopped by the addition of a stop reagent, which may contain a chelating agent like EDTA to sequester Mg²⁺, a necessary cofactor for kinase activity.
- Signal Detection: The amount of substrate phosphorylation or ATP consumption is quantified. This can be achieved through various detection methods, such as:
 - Luminescence-based ATP detection: Measures the remaining ATP, where a higher signal indicates greater inhibition.

- Fluorescence or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes antibodies that specifically recognize the phosphorylated substrate.
- Data Analysis: The signal is plotted against the inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a suitable curve-fitting model.

Cell-Based Proliferation Assay

To assess the effect of BMS-690514 on tumor cell growth, a cell-based proliferation assay is typically performed.

Methodology:

- Cell Seeding: Cancer cell lines known to be dependent on HER or VEGFR signaling (e.g., non-small-cell lung cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with a serial dilution of BMS-690514 for a prolonged period (e.g., 72 hours).
- Proliferation Assessment: Cell viability or proliferation is measured using various methods, such as:
 - MTS/MTT assay: Measures the metabolic activity of viable cells.
 - CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
- Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI₅₀ (the concentration of inhibitor that causes 50% growth inhibition) is determined.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of BMS-690514. In xenograft models using human tumor cell lines, orally administered BMS-690514 has been shown to inhibit tumor growth at well-tolerated doses.[\[2\]](#)[\[3\]](#) Furthermore, evidence from these

studies suggests that BMS-690514 suppresses tumor angiogenesis and endothelial function, which likely contributes to its overall efficacy.[2]

Clinical Development

BMS-690514 has been evaluated in Phase I-IIa clinical trials in patients with advanced solid tumors.[1] In a study involving patients with advanced non-small-cell lung cancer (NSCLC), the maximum tolerated dose (MTD) was determined to be 200 mg administered daily.[1] The most common treatment-related adverse events were diarrhea and acneiform rash.[1] The study suggested that BMS-690514 has a manageable safety profile and exhibits anti-tumor activity in patients with NSCLC, including those with EGFR mutations that confer resistance to other EGFR inhibitors like erlotinib.[1]

Conclusion

BMS-690514 is a dual inhibitor of the HER and VEGFR signaling pathways with demonstrated preclinical and clinical activity. Its ability to target both tumor cell proliferation and angiogenesis makes it a promising candidate for the treatment of various solid tumors. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.

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References

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- 3. BMS-690514, a VEGFR and EGFR tyrosine kinase inhibitor, shows anti-tumoural activity on non-small-cell lung cancer xenografts and induces sequence-dependent synergistic effect with radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

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